1-Benzyl-4,4-dimethyl-1,4-azasilinane
Description
1-Benzyl-4,4-dimethyl-1,4-azasilinane (CAS: 130596-59-7) is a silicon-containing heterocyclic compound with the molecular formula C₁₂H₁₉NSi. Its structure comprises a six-membered ring where one carbon atom is replaced by silicon, and the nitrogen atom is substituted with a benzyl group. This compound is synthesized via nucleophilic substitution reactions, as demonstrated in and , typically involving benzylation of 4,4-dimethyl-1,4-azasilinane hydrochloride .
Key applications include:
- Insect repellency: It exhibits potent activity against Aedes aegypti mosquitoes, outperforming DEET in some formulations .
- Pharmaceutical intermediates: It serves as a precursor for oxazolidinone antibiotics (e.g., linezolid derivatives targeting brain infections) and antitubercular agents (e.g., piperine sila-analogs) .
- Chemical synthesis: It is oxidized to methanone derivatives for further functionalization .
Properties
Molecular Formula |
C13H21NSi |
|---|---|
Molecular Weight |
219.40 g/mol |
IUPAC Name |
1-benzyl-4,4-dimethyl-1,4-azasilinane |
InChI |
InChI=1S/C13H21NSi/c1-15(2)10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
InChI Key |
ZZYQJWSDXGZOTG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCN(CC1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Benzyl-4,4-diphenyl-1,4-azasilinane (1s)
- Structural difference : The silicon atom bears two phenyl groups instead of methyl groups.
- NMR data (δ −0.01 ppm for Si(CH₃)₂ vs. phenyl) confirm distinct electronic environments .
4,4-Dimethyl-1,4-azasilinane Hydrochloride
Insect Repellency
Silicon incorporation enhances repellency duration and potency due to improved lipid solubility and metabolic stability .
Antitubercular Activity
The benzyl group in this compound allows derivatization into methanone analogs (e.g., compound 4), though antitubercular activity remains moderate compared to established drugs .
Non-Silicon Heterocycles
1-Benzyl-1,4-diazepane
DEET (N,N-diethyl-meta-toluamide)
- Functional difference : A carboxamide vs. silicon heterocycle.
- Impact : DEET has lower persistence due to rapid skin absorption and hydrolysis, whereas sila-analogs exhibit prolonged efficacy .
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